Benzhydryl 2-chloroethyl ether

説明

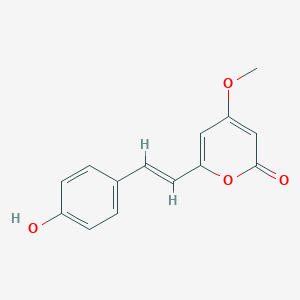

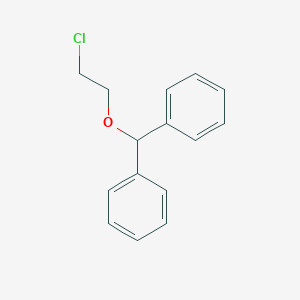

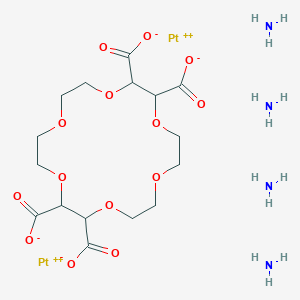

Benzhydryl 2-chloroethyl ether is a chemical compound with the molecular formula C15H15ClO. Its molecular weight is 246.732 . It is also known by other names such as Benzhydryl β-chloroethyl ether and Benzene, 1,1’-[(2-chloroethoxy)methylene]bis .

Molecular Structure Analysis

The molecular structure of Benzhydryl 2-chloroethyl ether can be represented by the InChI string: InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Benzhydryl 2-chloroethyl ether has a density of 1.1±0.1 g/cm3, a boiling point of 337.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 55.8±3.0 kJ/mol, and it has a flash point of 157.0±17.6 °C .科学的研究の応用

Synthesis of Symmetrical Bis (Benzhydryl)Ethers

Benzhydryl 2-chloroethyl ether is used in the synthesis of symmetrical bis (benzhydryl)ethers . This process is carried out directly from the corresponding benzhydrols using a catalytic amount of p-toluenesulfonyl chloride . The method is simple, efficient, and cost-effective .

Biological Potential

The benzhydryl ether moiety, which is a key structural motif in Benzhydryl 2-chloroethyl ether, is widely distributed in nature and constitutes a key structural motif in numerous molecules of significant biological potential .

Clinical Uses

Molecules containing the benzhydryl ether moiety, such as Benzhydryl 2-chloroethyl ether, have prospective clinical uses . They are found in new chemical entities showing therapeutic activity .

Pharmacological Potentials

Compounds bearing the benzhydryl ether moiety exhibit various pharmacological potentials. These include non-nucleoside reverse transcriptase inhibition , anti-plasmodial and anti-trypanosomal action , monoamine uptake inhibition, anti-depressant and anti-parkinsonian activity , and anti-histaminic and anti-spasmodic action.

Anti-Platelet Aggregation Efficacy

Symmetrical bis (benzhydryl)ethers, which can be synthesized using Benzhydryl 2-chloroethyl ether, are known to show promising therapeutic potentials including significant anti-platelet aggregation efficacy .

Total Syntheses of Natural Products

The ether substructures in Benzhydryl 2-chloroethyl ether have been applied in the total syntheses of a number of natural products .

Safety and Hazards

Benzhydryl 2-chloroethyl ether is flammable and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with eyes, skin, or clothing. If swallowed, immediate medical assistance should be sought .

特性

IUPAC Name |

[2-chloroethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVASENTCOLNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186341 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzhydryl 2-chloroethyl ether | |

CAS RN |

32669-06-0 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

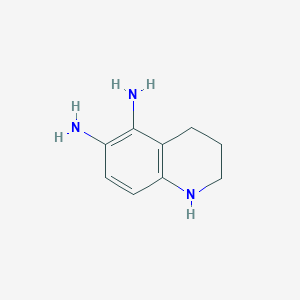

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)